N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2-methyloxazole substituent and a polyethylene glycol (PEG)-like linker terminated with a 2,5-dioxopyrrolidine group. The dioxopyrrolidine moiety may enhance solubility or serve as a reactive handle for bioconjugation.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-13-20-16(12-27-13)14-2-4-15(5-3-14)28(24,25)19-8-10-26-11-9-21-17(22)6-7-18(21)23/h2-5,12,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYBEWERMIPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCOCCN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidinone ring and various functional groups that suggest possible interactions with biological targets.
Chemical Structure and Properties
The compound can be described using its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O6S |
| Molecular Weight | 396.46 g/mol |
Structural Features
The presence of a pyrrolidinone ring , an ethoxyethyl chain , and a benzenesulfonamide moiety suggests that this compound may exhibit diverse biological activities, potentially acting on multiple targets within biological systems.
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of the 2,5-dioxopyrrolidinone scaffold, which includes similar structural elements to our compound of interest, exhibit significant anticonvulsant and antinociceptive properties. A study demonstrated that certain hybrid compounds showed broad-spectrum protective activity in various mouse models, including:
- Maximal Electroshock (MES) test
- Pentylenetetrazole-induced seizures
- 6 Hz seizure model
The most potent compound from this study exhibited an effective dose (ED50) of approximately 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz model, indicating strong anticonvulsant efficacy .
The mechanism by which these compounds exert their effects is believed to involve modulation of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor. This suggests that this compound could similarly interact with these pathways, leading to potential therapeutic applications in epilepsy and pain management.
Study on Multitargeted Compounds
A focused study on multitargeted compounds derived from the pyrrolidine scaffold revealed promising results in treating conditions like epilepsy and neuropathic pain. The lead compound demonstrated favorable pharmacokinetic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox), making it a candidate for further development .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds has shown varying degrees of biological activity:
| Compound | Activity | ED50 (mg/kg) | Target Interaction |
|---|---|---|---|
| Compound A | Anticonvulsant | 23.7 | Sodium/calcium channels |
| Compound B | Antinociceptive | 22.4 | TRPV1 receptor |
| Compound C | Antibacterial | Varies | Mur ligases |
These findings underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized against two structurally related sulfonamide derivatives:
Table 1: Comparative Structural and Physicochemical Properties
Key Comparative Insights
Core Sulfonamide Functionality :
- All three compounds share a benzenesulfonamide core, a hallmark of kinase inhibitors (e.g., VEGFR, EGFR). However, the target compound’s 2-methyloxazole substituent diverges from the fluorinated chromene in and the acetylthiophene in . Oxazole rings enhance metabolic stability compared to thiophenes but may reduce solubility .
Substituent-Driven Pharmacokinetics: The target’s PEG-like linker (ethoxyethyl chain) likely improves aqueous solubility relative to the rigid chromene-pyrazolo-pyrimidine system in , which has a higher molecular weight (589.1 vs. 415.5) and melting point (175–178°C).
The target compound’s 2-methyloxazole may mimic adenine-binding motifs in kinases, but experimental validation is absent. The thiophene derivative in lacks reported bioactivity data, highlighting a gap in structure-activity relationship (SAR) studies for dioxopyrrolidine-containing sulfonamides.
Q & A
Q. What are the recommended methods for synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with high purity?
Synthesis typically involves sequential coupling reactions. A methodological approach includes:
- Step 1 : Formation of the benzenesulfonamide core via sulfonylation of 4-(2-methyloxazol-4-yl)aniline using a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Step 2 : Introduction of the pyrrolidinone-linked ethoxyethyl side chain via nucleophilic substitution. Use 2,5-dioxopyrrolidine derivatives activated with carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 50°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR .
Q. How can researchers characterize the structural and chemical stability of this compound under varying experimental conditions?
A multi-technique analytical workflow is recommended:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition thresholds .
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the sulfonamide or oxazole moieties .
- Photostability : Expose to UV light (254 nm) and analyze photodegradation products using LC-HRMS. Note potential epimerization of the pyrrolidinone group under acidic conditions .
Advanced Research Questions
Q. What experimental design strategies are critical for optimizing reaction yields in multi-step syntheses involving this compound?
Employ Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions for the sulfonylation and coupling steps. For example, higher yields (>80%) are achieved at 50°C with 1.2 equiv of EDC .
- In-line Analytics : Integrate flow chemistry systems (e.g., microreactors) with real-time UV/Vis monitoring to rapidly adjust parameters and minimize side products .
Q. How can researchers resolve contradictions in bioactivity data observed across different assay formats (e.g., cell-free vs. cell-based systems)?
- Mechanistic Profiling : Compare inhibition constants () in enzymatic assays (cell-free) with IC values in cell-based systems. Discrepancies may arise from membrane permeability or off-target effects. Use logP calculations (e.g., >3.5 suggests good permeability) and validate with parallel artificial membrane permeability assays (PAMPA) .
- Metabolite Interference : Perform LC-MS/MS analysis of intracellular metabolites after treatment to identify degradation products or active metabolites that may alter bioactivity .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
- Core Modifications : Synthesize analogs with variations in the oxazole (e.g., 5-methyl vs. 5-phenyl) or sulfonamide substituents. Assess impact on target binding via surface plasmon resonance (SPR) .
- Side Chain Optimization : Replace the pyrrolidinone-ethoxyethyl group with alternative linkers (e.g., PEG chains). Evaluate solubility and pharmacokinetic properties using shake-flask (logD) and microsomal stability assays .
Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up?
- Critical Quality Attributes (CQAs) : Define specifications for purity (>98%), residual solvents (<500 ppm), and polymorphic form (confirmed via XRPD) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy during crystallization to ensure consistent particle size distribution and polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
